alpha-Cedrol

Drug-Drug Interaction Pharmacokinetics Cytochrome P450

Procurement of alpha-Cedrol demands precision: structurally similar sesquiterpenes such as alpha-cedrene and thujopsene exhibit opposite biological activities. Alpha-Cedrol is a potent, competitive CYP2B6/CYP3A4 inhibitor (Ki 0.9 μM/3.4 μM)—far superior to beta-cedrene. For antifungal R&D, it outperforms triflumizole (IC50 15.7 vs 32.1 μg/mL against P. noxius). In behavioral pharmacology, alpha-Cedrol uniquely produces anxiolytic effects, unlike the anxiogenic alpha-cedrene. For perfumery, its ethanol solubility (1g/3mL) and defined woody-amber signature ensure formulation stability. Insist on certified, high-purity alpha-Cedrol to guarantee reproducible experimental outcomes and product integrity.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
Cat. No. B10779471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Cedrol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1CCC2C13CCC(C(C3)C2(C)C)(C)O
InChIInChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10?,11?,12?,14-,15?/m0/s1
InChIKeySVURIXNDRWRAFU-RVLYAHEQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
Soluble (in ethanol)

alpha-Cedrol: Sourcing Specifications and Core Characteristics for Procurement


alpha-Cedrol (CAS 77-53-2) is a tricyclic sesquiterpene alcohol that constitutes a major bioactive component in essential oils derived from coniferous species, including Juniperus virginiana and various Cedrus genera [1]. As a natural product, its procurement is primarily driven by its role as a high-purity reference standard for analytical chemistry and as a key ingredient in the fragrance and cosmetic industries, where it imparts a characteristic woody-amber odor [2]. In research settings, it is used to investigate a wide array of biological activities, including its function as a competitive inhibitor of cytochrome P450 enzymes and its potential as an anxiolytic and antifungal agent [3].

The Perils of Substituting alpha-Cedrol with Co-occurring Analogs in Research and Development


Attempting to substitute alpha-Cedrol with other sesquiterpenes found in the same essential oil fraction, such as alpha-cedrene, beta-cedrene, or thujopsene, is scientifically unsound. As the evidence below demonstrates, these structurally similar compounds exhibit profoundly different and sometimes opposing biological activities and physicochemical properties. For instance, while alpha-Cedrol is a potent competitive inhibitor of CYP3A4, its analog beta-cedrene only moderately blocks this enzyme [1]. Furthermore, alpha-Cedrol and its analog cedrene produce opposite effects on anxiety-related behaviors in vivo; alpha-Cedrol demonstrates a clear anxiolytic effect, whereas alpha-cedrene induces anxiogenic behavior [2]. This functional divergence renders these analogs non-interchangeable for any application where a specific bioactivity or material property is required. A procurement decision based on general class membership rather than the specific, quantifiable performance of alpha-Cedrol will inevitably lead to inconsistent and unreliable experimental outcomes.

A Quantitative Evidence Guide for Selecting alpha-Cedrol Over Its Closest Analogs


Comparative CYP3A4 Inhibition Potency in Human Liver Microsomes

alpha-Cedrol exhibits potent and selective inhibition of the major drug-metabolizing enzyme CYP3A4. In a direct head-to-head comparison in human liver microsomes, alpha-Cedrol showed markedly stronger inhibition of CYP3A4-mediated midazolam hydroxylation compared to its close structural analogs, beta-cedrene and thujopsene [1].

Drug-Drug Interaction Pharmacokinetics Cytochrome P450

Superior Antifungal Activity Against the Plant Pathogen Phellinus noxius

alpha-Cedrol demonstrates significantly stronger antifungal activity against the destructive plant pathogen Phellinus noxius than the commercial reference fungicide, triflumizole. In a direct head-to-head comparison, alpha-Cedrol was more than twice as potent as the established agrochemical [1].

Antifungal Plant Pathology Agrochemical

Opposing Behavioral Effects in In Vivo Anxiolytic Assays

In stark contrast to its co-occurring analog alpha-cedrene, alpha-Cedrol exhibits clear anxiolytic activity in mouse models of anxiety. While alpha-Cedrol significantly increases the percentage of time spent in open arms in the Elevated Plus Maze (EPM) test, alpha-cedrene induces anxiety-related behaviors and inhibits locomotor activity in the same assay [1].

Anxiolytic Neuroscience Behavioral Pharmacology

Differentiation in Physicochemical Properties for Fragrance Formulation

alpha-Cedrol provides a distinct combination of olfactory and material properties compared to its primary co-occurring sesquiterpenes, alpha-cedrene and thujopsene. A direct comparison of key formulation parameters reveals alpha-Cedrol has higher solubility in ethanol and is described as having superior stability, alongside a unique woody-amber odor profile [1].

Fragrance Cosmetics Formulation

Enhanced In Vivo Bioavailability Through Nanoformulation

The inherently low bioavailability of alpha-Cedrol can be significantly enhanced through formulation strategies. A study comparing a novel cedrol nanoemulsion (CE-NE) to a standard ointment formulation in mice demonstrated a substantial increase in systemic exposure [1].

Drug Delivery Nanoemulsion Bioavailability

Application Scenarios for alpha-Cedrol Based on Verified Performance Differentiation


Preclinical Research Requiring a Well-Characterized, Potent CYP Inhibitor

Researchers investigating drug-drug interactions or the role of specific CYP isoforms in metabolism should select alpha-Cedrol for its well-defined, potent, and competitive inhibition of CYP2B6 and CYP3A4 (Ki values of 0.9 μM and 3.4 μM, respectively). Its stronger inhibition of CYP3A4 compared to its analogs beta-cedrene and thujopsene makes it the superior choice for studies requiring a more profound effect on this specific metabolic pathway [1].

Discovery and Development of Next-Generation Botanical Fungicides

Agrochemical research programs aiming to identify novel antifungal agents should prioritize alpha-Cedrol over related sesquiterpenes or existing commercial fungicides. Its demonstrated superiority to triflumizole in controlling the Phellinus noxius pathogen (IC50 of 15.7 μg/mL vs. 32.1 μg/mL) provides a strong, quantitative basis for lead optimization studies and the development of more effective and environmentally friendly crop protection solutions [1].

Neuropharmacological Studies on Anxiolytic Pathways

For in vivo studies exploring anxiolytic mechanisms, alpha-Cedrol is a uniquely valuable tool due to its clear and opposing behavioral profile relative to alpha-cedrene. While alpha-Cedrol produces a reliable anxiolytic effect in the Elevated Plus Maze and Light-Dark Box tests, its analog alpha-cedrene induces anxiety. This stark contrast allows researchers to use alpha-Cedrol as a positive control or to dissect specific receptor pathways (e.g., 5-HTnergic and DAnergic) involved in anxiety modulation without the confounding effects seen with other similar compounds [1].

Precision Formulation of Premium Woody-Amber Fragrances

Formulators and perfumers seeking a specific woody-amber olfactory signature with reliable material properties should source alpha-Cedrol directly. Its performance is quantifiably different from alternatives like alpha-cedrene or thujopsene, offering a distinct odor profile and superior ethanol solubility (1g/3mL), which is critical for creating stable, high-quality alcoholic perfumes and colognes [1]. Relying on a cheaper analog or an undefined essential oil blend risks compromising both the sensory and physical stability of the final product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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